Acetoneberberine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39024-13-0 |
|---|---|
Molecular Formula |
C23H23NO5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-yl)propan-2-one |
InChI |
InChI=1S/C23H23NO5/c1-13(25)8-18-22-15(4-5-19(26-2)23(22)27-3)9-17-16-11-21-20(28-12-29-21)10-14(16)6-7-24(17)18/h4-5,9-11,18H,6-8,12H2,1-3H3 |
InChI Key |
OVDMJDBIKMVRSN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5 |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5 |
Synonyms |
acetoneberberine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acetoneberberine
Evolution of Acetoneberberine Synthetic Routes
The preparation of this compound has evolved from early, straightforward methods to more optimized and mechanistically understood processes, ensuring high purity and yield for research purposes.
Early Synthetic Pathways from Precursors
The foundational method for synthesizing this compound involves the direct reaction of berberine (B55584) with acetone (B3395972). doi.orgontosight.ai A common procedure begins with dissolving a berberine salt, such as berberine hydrochloride or sulfate, in water. doi.orggoogle.com An alkali, typically a sodium hydroxide (B78521) solution, is then added to adjust the pH to a basic range of 12-13, which frees the berberine base. doi.org The subsequent addition of acetone to the reaction mixture, often with heating, leads to the formation of the this compound adduct, which precipitates out of the solution as a yellow powder. doi.org This adduct can then be isolated through solid-liquid separation techniques. google.com
Table 1: Early Synthetic Pathways for this compound
| Starting Material | Reagents | Key Steps | Product |
| Berberine Hydrochloride | Sodium Hydroxide, Acetone, Water | pH adjustment to 12-13, refluxing with acetone | This compound |
| Berberine Sulfate | Sodium Hydroxide, Acetone, Water | Dissolution, addition of alkali, dropwise addition of acetone | This compound |
Mechanistic Investigations of Formation Reactions
The formation of this compound is understood to proceed through principles of enamine chemistry. Dihydro derivatives of berberine are known to participate in reactions characteristic of enamines. sibran.ru The reaction is initiated by the reduction of the iminium ion in berberine to an enamine. researchgate.net This enamine intermediate is a key reactive species. Berberine bridge enzyme-like oxidases can also be involved in the biosynthesis of enamine intermediates, which then allows for further functionalization. nih.govacs.org The generation of an iminium ion and subsequent tautomerization produces the enamine intermediate. acs.org This intermediate can then undergo nucleophilic attack. acs.org Mechanistic studies have also highlighted the formation of a zwitterionic intermediate following the nucleophilic attack by an alkyne.
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the synthesis of this compound is crucial for obtaining high yields and purity necessary for research. azom.com Key factors influencing the outcome of the reaction include temperature, pressure, and reactant concentrations. azom.comnih.gov The choice of appropriate equipment and purification methods, such as recrystallization, distillation, or chromatography, is also critical. azom.comdeskera.com
A patented method for purifying berberine or its salts involves converting them into the acetone adduct of berberine and then converting the adduct back into a salt, which effectively removes impurities. google.com This process can yield a final product with a total impurity content of less than 0.2% and a single impurity content of less than 0.1%. google.com The crystallization temperature and time are important parameters to control, with optimal conditions often being between 0-30°C for 1 to 10 hours. google.com Careful control over reaction kinetics and the use of high-quality raw materials are fundamental to maximizing both yield and purity. azom.comrochester.edu
Advanced Strategies for this compound Derivatization
The derivatization of this compound is a key strategy for exploring its chemical space and generating novel compounds with potentially enhanced or new biological activities. These strategies often focus on regioselective modifications at specific positions on the molecular scaffold.
Regioselective Functionalization at Key Structural Positions
The C-8 and C-13 positions of the berberine skeleton are common targets for regioselective functionalization. sibran.ru The alkylation of this compound can lead to the formation of 13-alkylberberine salts, though this reaction can be accompanied by the elimination of the acetone fragment. sibran.ru The development of C-H bond functionalization has provided powerful tools for the regioselective modification of complex molecules. beilstein-journals.orgrsc.org These methods allow for the direct introduction of functional groups at specific C-H bonds, which can be a more efficient approach than traditional methods. beilstein-journals.org For instance, palladium-catalyzed regioselective acylation has been successfully applied to related heterocyclic systems. rsc.org The ability to control regioselectivity is crucial for creating specific analogs for structure-activity relationship (SAR) studies. nih.gov
Synthesis of Novel this compound Analogs for Structure-Activity Probes
The synthesis of novel this compound analogs is essential for conducting structure-activity relationship (SAR) studies. georgiasouthern.eduresearchgate.net These studies aim to understand how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu By systematically modifying the this compound scaffold and evaluating the activity of the resulting analogs, researchers can identify key pharmacophores and guide the design of more potent or selective compounds. dndi.orgnih.govmdpi.com For example, the synthesis of a series of analogs with variations at a specific position can reveal the importance of steric and electronic properties at that site for biological activity. nih.gov The insights gained from SAR studies are invaluable for the development of new therapeutic agents. dndi.org
Catalyst Development in this compound Synthesis and Modification
The development of efficient catalytic systems is a cornerstone in the synthetic and derivatization strategies for isoquinoline (B145761) alkaloids, including this compound. Catalysts play a pivotal role in accelerating reaction rates, enhancing selectivity, and enabling the construction of the complex molecular architecture of berberine and its analogues under milder conditions. researchgate.netresearchgate.net Research in this area focuses on both homogeneous and heterogeneous catalysis, with significant advancements in metal-catalyzed cross-coupling and hydrogenation reactions. researchgate.netnih.gov
A variety of transition-metal-based catalysts have been employed to facilitate the synthesis of the core isoquinoline structure and its derivatives. researchgate.net These catalysts are crucial for key bond-forming reactions that are otherwise challenging to achieve. researchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Homogeneous Catalysis in Synthesis and Derivatization
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of berberine and its derivatives due to their high activity and selectivity.
Palladium-Catalyzed Reactions:
Palladium catalysts are among the most versatile tools for the synthesis of isoquinoline alkaloids. researchgate.netpnas.org They are instrumental in forming the tetracyclic core of protoberberines through processes like intramolecular tandem olefin amidation/C-H activation and reductive carbocyclization. researchgate.net For instance, a Pd(II)-catalyzed protocol has been successfully applied to synthesize the 8-oxoprotoberberine core, a key intermediate for various natural products. researchgate.net Furthermore, palladium-catalyzed α-arylation of ketones provides a convergent approach to a wide array of isoquinolines. pnas.org In the synthesis of isoquinoline-1-carboxamides, a derivative class of the broader isoquinoline family, Pd(OAc)2/PPh3 and Pd(OAc)2/XantPhos systems have proven effective for aminocarbonylation reactions. mdpi.com
Copper-Catalyzed Reactions:
Copper-catalyzed reactions have also emerged as a powerful strategy. A notable example is the CuI-catalyzed redox-A3 reaction, which has been featured in a general and efficient total synthesis of 13-methylprotoberberines. researchgate.net The Chan-Evans-Lam coupling, which utilizes a Cu(OAc)2 catalyst, has been successfully employed for the O-arylation of berberrubine (B190655) to produce novel 10-O-aryl-substituted berberine derivatives. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through a proposed Cu2+-catalyzed demethylation followed by arylation. beilstein-journals.org
Other Homogeneous Catalysts:
Other catalysts also play a significant role in the modification of the berberine scaffold. For example, the coupling of other molecules to the berberine structure can be facilitated by catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp Lewis acids have also been shown to effectively catalyze certain transformations, such as the formation of 2-alkenyl alkyl sulfides from S-(2-alkenyl) S-alkyl dithiocarbonates. researchgate.net
| Catalyst System | Reaction Type | Application in Berberine/Isoquinoline Synthesis | Reference |
| Pd(II) | Intramolecular Tandem Olefin Amidation/C-H Activation | Synthesis of 8-oxoprotoberberine core | researchgate.net |
| Pd-catalyst | Reductive Carbocyclization | Synthesis of 13-methylprotoberberines | researchgate.net |
| Pd(OAc)2/PPh3 | Aminocarbonylation | Synthesis of isoquinoline-1-carboxamides | mdpi.com |
| Pd(OAc)2/XantPhos | Aminocarbonylation | Synthesis of isoquinoline-1-carboxamides with less reactive amines | mdpi.com |
| CuI | Redox-A3 Reaction | Total synthesis of 13-methylprotoberberines | researchgate.net |
| Cu(OAc)2 | Chan-Evans-Lam Coupling | Synthesis of 10-O-aryl-substituted berberine derivatives | beilstein-journals.orgbeilstein-journals.org |
| EDC/DMAP | Esterification/Amidation | Coupling of bezafibrate (B1666932) to berberrubine | jst.go.jp |
Heterogeneous Catalysis in Modification
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and recyclability. Their application in the modification of berberine and its derivatives is a growing area of interest.
Catalytic Hydrogenation:
One of the most common modifications of the berberine skeleton is catalytic hydrogenation to yield tetrahydroberberine (B1206132) derivatives. chemicalbook.com This reaction is typically carried out using heterogeneous catalysts such as Platinum(IV) oxide (PtO2) and Palladium on carbon (Pd/C). researchgate.netacs.org For instance, the catalytic hydrogenation of berberine chloride yields the corresponding tetrahydro derivative. chemicalbook.com In the synthesis of 13-methyltetrahydroprotoberberine alkaloids, both PtO2 and Pd/C have been used, with PtO2 often providing higher yields. acs.org The preparation of dihydroberberine (B31643) has been achieved through catalytic transfer hydrogenation using a palladium on carbon catalyst with a hydrogen donor like ammonium (B1175870) formate. google.comgoogle.com
Metal-Organic Frameworks (MOFs):
Metal-Organic Frameworks (MOFs) are porous materials that have been investigated for their potential in catalysis and adsorption. nih.gov For example, MIL-101(Fe) has been studied for the removal of berberine from wastewater, indicating a strong interaction between the MOF and the berberine molecule, which is a prerequisite for catalytic activity. acs.org While primarily studied for adsorption and degradation, the tunable nature of MOFs presents opportunities for their development as catalysts for the synthesis and modification of berberine derivatives. nih.gov
| Catalyst | Reaction Type | Substrate | Product | Reference |
| PtO2 | Hydrogenation | Berberine derivatives | Tetrahydroberberine derivatives | researchgate.netacs.org |
| Pd/C | Hydrogenation | Berberine derivatives | Tetrahydroberberine derivatives | researchgate.netacs.org |
| 10% Pd/C | Catalytic Transfer Hydrogenation | Berberine hydrochloride | Dihydroberberine | google.comgoogle.com |
| MIL-101(Fe) | Adsorption/Potential Catalysis | Berberine | - | acs.org |
Structure Activity Relationship Sar Investigations of Acetoneberberine and Its Derivatives
Analysis of Structural Features Influencing Cellular Activity Profiles
The biological activity of acetoneberberine, a derivative of the natural alkaloid berberine (B55584), is intrinsically linked to its unique structural characteristics. Investigations into its structure-activity relationship (SAR) provide crucial insights into how modifications to the parent berberine scaffold influence cellular responses, particularly cytotoxicity.
This compound is structurally distinct from its parent protoberberine alkaloid, berberine. While berberine iodide possesses a planar isoquinoline (B145761) ring system, this compound is characterized by the addition of an acetonyl group (-CH2COCH3) at the C-13 position. researchmap.jp This addition creates a notable structural protrusion from the otherwise flat molecule. researchmap.jp
This structural alteration directly impacts its biological activity profile. In a comparative study, both berberine iodide (referred to as IK-1) and this compound (IK-2) demonstrated higher cytotoxicity against several human oral squamous cell carcinoma and promyelocytic leukemia cell lines compared to normal human oral tissue-derived cells. researchmap.jpnih.govsemanticscholar.org This indicates a degree of tumor specificity for both compounds. researchmap.jp However, the nature of the substituent at the C-13 position fine-tunes the potency and mechanism of action. For instance, berberine iodide was generally found to be more potent in inducing various markers of apoptosis in HL-60 cells than this compound. researchmap.jpnih.gov
| Compound | Key Structural Feature | Tumor Specificity Index (TS) | Reference |
| Berberine Iodide (IK-1) | Planar protoberberine structure | 4.0 | researchmap.jpnih.gov |
| This compound (IK-2) | Protrusion of -CH2COCH3 group at C-13 | 3.6 | researchmap.jpnih.gov |
The Tumor Specificity Index is a ratio of the cytotoxicity against normal cells versus tumor cells.
Comparative Cytotoxicity (CC50 in µM) of this compound and Berberine Iodide| Cell Line | Cell Type | This compound (IK-2) | Berberine Iodide (IK-1) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 22 | 18 | researchmap.jpsemanticscholar.org |
| HSC-2 | Human Oral Squamous Carcinoma | 88 | 47 | researchmap.jpsemanticscholar.org |
| HSC-3 | Human Oral Squamous Carcinoma | 71 | 54 | researchmap.jp |
| HSC-4 | Human Oral Squamous Carcinoma | 80 | 66 | researchmap.jp |
| NA | Human Oral Squamous Carcinoma | 76 | 63 | researchmap.jp |
| CA9-22 | Human Oral Squamous Carcinoma | 136 | 132 | semanticscholar.org |
| HGF | Normal Human Gingival Fibroblast | 293 | >400 | semanticscholar.org |
| HPC | Normal Human Pulp Cell | 219 | 235 | semanticscholar.org |
| HPLF | Normal Human Periodontal Ligament Fibroblast | 189 | 245 | semanticscholar.org |
CC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The biological effects of this compound are dictated by a combination of core structural motifs and specific substitutions. Key elements include:
The Quaternary Isoquinoline Core : The cationic nature of the protoberberinium salt structure is considered a crucial requirement for the biological activity of compounds in this class. researchgate.net
Substitution at C-13 : The presence and nature of the substituent at the C-13 position significantly modulates activity. The acetonyl group of this compound, while conferring tumor-specific cytotoxicity, results in slightly lower potency compared to the unsubstituted berberine iodide in inducing apoptosis in certain cell lines. researchmap.jpnih.gov Specifically, berberine iodide was more effective at inducing internucleosomal DNA fragmentation, activating caspases-3, -8, and -9, and modulating apoptosis-related proteins like Bcl-2 and BAD in HL-60 cells. researchmap.jpnih.gov This highlights that while the core structure provides the foundational activity, the specific substituent at C-13 is a key determinant of the precise biological outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
A review of the scientific literature indicates that while QSAR studies have been performed for various derivatives of the parent compound berberine, dedicated QSAR models developed specifically for a series of this compound analogs are not prominently reported. nih.gov
Specific predictive models for the cellular responses to a series of this compound analogs have not been detailed in the reviewed scientific literature. The development of such models typically requires a dataset of multiple, closely related this compound analogs with corresponding biological activity data, which does not appear to be available at present.
While a full QSAR analysis is not available, some research has pointed to certain physicochemical descriptors that may correlate with the activity of this compound. Hydrophobicity, represented by the partition coefficient (log P), has been suggested as a contributor to cytotoxic activity. researchmap.jp
| Compound | Physicochemical Descriptor | Value | Potential Correlation | Reference |
| This compound (IK-2) | log P | 2.386 | Favorable hydrophobicity may contribute to higher cytotoxicity. | researchmap.jp |
| Berberine Iodide (IK-1) | log P | 2.256 | Favorable hydrophobicity may contribute to higher cytotoxicity. | researchmap.jp |
log P is a measure of lipophilicity, which can influence a compound's ability to cross cell membranes.
Pharmacophore Modeling and Ligand-Based Design Approaches
Dedicated pharmacophore modeling studies focused exclusively on this compound to guide ligand-based design have not been identified in the surveyed scientific literature. creative-biostructure.combiosolveit.denih.gov Such approaches require a set of active molecules to derive a 3D model of the essential features required for biological activity, and this type of focused research on this compound analogs has not been published. slideshare.net
Derivation of Pharmacophore Models from Active this compound Structures
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net The derivation of a pharmacophore model from active this compound structures is a critical step in understanding its interaction with biological targets and in designing novel, more potent analogs. This process is typically ligand-based, especially when the precise structure of the biological target is unknown. researchgate.net
The process begins with the identification of a set of this compound derivatives with known biological activities. These activities are quantified, for instance, as the half-maximal inhibitory concentration (IC50) or other relevant metrics. The three-dimensional conformations of these molecules are then generated and superimposed to identify the common chemical features that are essential for activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.govresearchgate.net
For this compound, the core structure presents several key features that are likely to be important for its biological interactions. The quaternary ammonium (B1175870) center provides a permanent positive charge, which can engage in electrostatic interactions. The aromatic isoquinoline and benzodioxole ring systems offer extensive surfaces for π-π stacking and hydrophobic interactions. The oxygen atoms in the methoxy (B1213986) groups and the dioxole ring can act as hydrogen bond acceptors.
A hypothetical pharmacophore model for a series of active this compound derivatives might reveal the following key features:
Aromatic/Hydrophobic Regions: The planar aromatic rings are crucial for binding, likely through interactions with aromatic amino acid residues in a target protein.
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the dioxole ring are potential hydrogen bond acceptors.
Positive Ionizable Feature: The positively charged nitrogen atom is a key interaction point.
The table below illustrates a hypothetical set of this compound analogs and their corresponding biological activities, which would form the basis for developing a pharmacophore model.
| Compound Name | R1 Substitution | R2 Substitution | Biological Activity (IC50, µM) |
| This compound | -OCH3 | -OCH3 | 15.2 |
| Analog A | -OH | -OCH3 | 8.5 |
| Analog B | -OCH3 | -OH | 12.1 |
| Analog C | -H | -OCH3 | 25.8 |
| Analog D | -OCH3 | -H | 30.4 |
From this hypothetical data, a pharmacophore model would likely highlight the importance of the methoxy groups for maintaining activity, with a preference for a hydroxyl group at the R1 position suggesting a potential hydrogen bond donor interaction at that site could enhance potency.
Application in the Rational Design of Novel Analogs
The derived pharmacophore model serves as a powerful tool in the rational design of novel this compound analogs with improved therapeutic properties. chemrxiv.org This process involves using the pharmacophore as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the same essential chemical features arranged in the correct spatial orientation. researchgate.net
Furthermore, the pharmacophore model guides the synthetic chemist in making targeted modifications to the this compound scaffold. For example, if the model indicates a region where a hydrophobic interaction is important, analogs with larger, more lipophilic substituents could be designed and synthesized. Conversely, if a hydrogen bond donor is predicted to be beneficial in a specific location, a methoxy group could be demethylated to a hydroxyl group.
The rational design process, guided by SAR and pharmacophore modeling, allows for a more focused and efficient approach to drug discovery, moving away from random screening towards the creation of molecules with a higher probability of possessing the desired biological activity. longdom.org An example of this can be seen in the development of other protoberberine derivatives, where substitutions at the 8-position were found to significantly enhance anti-tubercular activity. nih.gov This principle of targeted modification can be directly applied to the this compound scaffold.
The table below outlines a series of rationally designed analogs based on a hypothetical pharmacophore model, along with their predicted or experimentally determined activities.
| Compound Name | Design Rationale | Predicted Activity Improvement |
| Analog E | Addition of a hydroxyl group at C9 to introduce a hydrogen bond donor feature. | 2-fold increase |
| Analog F | Replacement of the C2-methoxy group with an ethoxy group to enhance hydrophobic interactions. | 1.5-fold increase |
| Analog G | Introduction of a halogen atom on the A ring to modulate electronic properties and membrane permeability. | 1.2-fold increase |
This structured approach, integrating SAR data with computational modeling, is instrumental in the optimization of lead compounds like this compound for various therapeutic applications.
Mechanistic Elucidation of Acetoneberberine Activity in Defined Cellular Systems
Differential Cellular Activity and Selectivity in In Vitro Models
A critical aspect of any potential anti-cancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Research into Acetoneberberine has explored this differential activity using various cell line models.
This compound has demonstrated significant cytotoxic effects against a range of transformed, or cancerous, cell lines. In a notable study, this compound, referred to as IK-2, was tested against five human oral squamous cell carcinoma (OSCC) cell lines (HSC-2, HSC-3, HSC-4, NA, CA9-22) and one human promyelocytic leukemia cell line (HL-60). frontiersin.org The 50% cytotoxic concentration (CC50), a measure of cell viability, was determined for each cell line. The results indicated that HL-60 cells were the most sensitive to this compound, with a CC50 value of 22 µM. frontiersin.org The oral squamous cell carcinoma lines showed varying degrees of sensitivity, with CC50 values ranging from 47 to 88 µM. frontiersin.org These findings establish that this compound can inhibit the viability and proliferation of these transformed cell lines.
| Cell Line | Cell Type | CC50 (µM) |
|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | 22 |
| HSC-2 | Human Oral Squamous Cell Carcinoma | 47 |
| HSC-3 | Human Oral Squamous Cell Carcinoma | 88 |
| HSC-4 | Human Oral Squamous Cell Carcinoma | 72 |
| NA | Human Oral Squamous Cell Carcinoma | 64 |
To assess its selectivity, the cytotoxic effects of this compound on transformed cell lines were compared with its effects on normal human oral tissue-derived cells, including gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). frontiersin.org this compound displayed significantly lower toxicity towards these normal cell lines. frontiersin.org For instance, the CC50 values for this compound against HGF, HPC, and HPLF cells were >400 µM, 219 µM, and 189 µM, respectively. acs.org This differential effect results in a tumor specificity index of 3.6 for this compound, indicating a preferential cytotoxic activity against the tested cancer cells over normal cells. frontiersin.orgoncotarget.commdpi.com
| Cell Line Type | Cell Line | CC50 (µM) |
|---|---|---|
| Normal | Gingival Fibroblast (HGF) | >400 |
| Pulp Cell (HPC) | 219 | |
| Periodontal Ligament Fibroblast (HPLF) | 189 | |
| Transformed | HL-60 | 22 |
| HSC-2 | 47 |
Perturbation of Intracellular Signaling Networks
Modulation of Cellular Redox Homeostasis
Generating content for these specific subsections without available research would require extrapolation from the parent compound, berberine (B55584), which would be scientifically unfounded and violate the strict requirement to focus solely on this compound. Further research is needed to elucidate the specific pharmacological profile of this compound.
Molecular Target Identification and Validation for Acetoneberberine
Characterization of Direct Macromolecular Interactions (e.g., nucleic acid binding, protein interactions)
Research into the direct molecular interactions of berberine (B55584) and its derivatives has provided insights into their biological activities. Berberine itself is known to interact with various macromolecular targets, including nucleic acids and proteins. nih.gov These interactions are often central to its therapeutic effects. nih.gov
Studies have shown that berberine's anticancer properties may stem from its ability to bind to nucleic acids, particularly with a preference for adenine-thymine base pairs. nih.gov It has also been reported to inhibit enzymes like topoisomerases and telomerase and to stabilize quadruplex DNA structures. nih.gov Structural modifications to the berberine scaffold, particularly at positions 8, 9, and 13, have been a focus of research to enhance its nucleic acid binding affinity and, consequently, its therapeutic potential. nih.gov While specific studies on acetoneberberine's direct nucleic acid binding are not extensively detailed in the provided results, the general understanding of berberine derivatives suggests that this is a likely mechanism of action. The interaction of berberine with human serum albumin (HSA) has also been investigated, indicating that protein binding is a significant aspect of its pharmacokinetics. researchgate.net
The process of nucleic acid purification itself relies on the principle that nucleic acids can bind to solid phases like silica (B1680970) under specific conditions, a fundamental concept in studying such interactions. wikipedia.orgrocker.com.tw Techniques like UV crosslinking combined with mass spectrometry are established methods for identifying the binding sites of proteins on RNA and DNA. biorxiv.org
Interactive Table: Methods for Characterizing Macromolecular Interactions
| Technique | Description | Application to this compound |
|---|---|---|
| UV Crosslinking-Mass Spectrometry | Identifies direct interaction sites between nucleic acids and proteins. | Could be used to pinpoint the specific binding sites of this compound on DNA, RNA, or associated proteins. biorxiv.org |
| Fluorescence Spectroscopy | Measures changes in fluorescence to study ligand-protein binding. | Can determine the binding affinity and mechanism of this compound with proteins like human serum albumin. researchgate.net |
| Affinity Chromatography | Separates molecules based on specific binding interactions. | Could isolate proteins that directly bind to this compound, helping to identify its molecular targets. nih.gov |
Enzyme Inhibition Profiling in Cell-Free and Recombinant Systems
Cell-free and recombinant enzyme inhibition assays are powerful tools for characterizing the direct effects of a compound on specific enzymes without the complexity of a cellular environment. mdpi.comnih.gov These assays are crucial for determining a compound's inhibitory potency (e.g., IC50 values) and mechanism of inhibition. wikipedia.org
For berberine and its derivatives, enzyme inhibition is a well-documented mechanism of action. Berberine is known to inhibit various enzymes, which contributes to its wide range of pharmacological effects. nih.gov For instance, studies have investigated the inhibitory effects of various compounds on enzymes like neuraminidase in cell-free, fluorescence-based assays. mdpi.com Pharmaceutical excipients have also been shown to inhibit the activity of enzymes like cytochrome P450 in cell-free systems. nih.gov
While specific enzyme inhibition profiles for this compound from cell-free or recombinant systems are not detailed in the search results, it is a logical area for investigation given the known properties of berberine. Such studies would involve screening this compound against a panel of relevant enzymes to identify direct targets. High-throughput screening assays, often utilizing recombinant enzymes, are a standard approach for this purpose. nih.gov
Interactive Table: Examples of Enzyme Inhibition Assays
| Assay Type | Description | Relevance to this compound |
|---|---|---|
| Fluorescence-Based Assay | Measures the change in fluorescence upon enzyme activity or inhibition. mdpi.com | Could be used to screen this compound against a panel of fluorescently-labeled enzymes to identify potential targets. |
| Luminescent P450-Glo Assay | A cell-free system to identify inhibitors of cytochrome P450 enzymes. nih.gov | Could determine if this compound directly inhibits key metabolic enzymes. |
Proteomic and Metabolomic Approaches for Target Discovery
Proteomics and metabolomics offer powerful, unbiased approaches to identify the molecular targets of a compound by observing global changes in protein and metabolite levels within a biological system. researchgate.net
Acetone (B3395972) precipitation is a common technique used to prepare protein samples for proteomic analysis, though it can sometimes lead to peptide modifications. nih.govnih.gov Proteomic studies can reveal proteins whose expression levels or post-translational modifications are altered in response to treatment with a compound like this compound, thereby suggesting potential targets or pathways affected. biognosys.com
Metabolomics, the large-scale study of small molecules (metabolites), can provide a functional readout of the cellular state and can be used to understand the metabolic perturbations caused by a compound. researchgate.netnih.gov For instance, the parent compound berberine is known to be metabolized by gut flora and in the liver, and its metabolites can be detected in various tissues. nih.gov Studying the metabolomic profile of cells or organisms treated with this compound could reveal the metabolic pathways it impacts.
While specific proteomic or metabolomic studies focused on this compound were not found in the search results, these approaches are highlighted as crucial for advancing the understanding of berberine and its derivatives. researchgate.netresearchgate.net
Validation of Proposed Molecular Targets Using Genetic or Pharmacological Tools
Once potential molecular targets are identified, they must be validated to confirm their role in the compound's mechanism of action. wjbphs.comnih.gov Target validation involves using genetic tools (like gene knockout or knockdown) or pharmacological tools (like specific inhibitors or activators) to mimic or block the effect of the compound on its proposed target. nih.govwjbphs.com
For example, if a specific enzyme is identified as a target of this compound, genetically silencing that enzyme should produce a similar biological effect as treatment with this compound. Conversely, overexpressing the target enzyme might confer resistance to the compound. Pharmacological validation would involve using a known inhibitor of the proposed target to see if it phenocopies the effects of this compound. wjbphs.com
The search results indicate that while this compound has shown tumor-specific cytotoxicity, the precise molecular targets and the validation of these targets are areas requiring further investigation. researchgate.netresearchmap.jp The combination of target identification methods with robust validation strategies is essential for the successful development of therapeutic agents. wjbphs.comdiscoveryontarget.com
Computational Chemistry and Advanced Molecular Modeling Approaches in Acetoneberberine Research
In Silico Prediction of Binding Modes and Affinities (e.g., Molecular Docking)
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. journalijar.comrsc.org This method is crucial for understanding how acetoneberberine and its analogs might interact with biological targets such as proteins and nucleic acids.
In studies involving berberine (B55584) derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and explaining inhibitory mechanisms. For instance, docking simulations have been used to predict the interaction of berberine analogs with targets like the bacterial cell division protein FtsZ and DNA G-quadruplex structures. mdpi.comnih.gov These studies typically involve preparing the 3D structures of the ligand (this compound) and the receptor, followed by the use of docking software like AutoDock or Glide to predict binding modes and estimate binding energies, often expressed as a docking score in kcal/mol. sourceforge.ioijper.org
Research has shown that berberine derivatives can bind to the minor groove of DNA, and docking studies help to visualize these interactions, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net For example, a docking study might reveal that the planar isoquinoline (B145761) scaffold of this compound intercalates between DNA base pairs, while specific functional groups form hydrogen bonds with the surrounding nucleotide residues. The results often guide the design of new analogs with improved binding affinity and selectivity. mdpi.comnih.gov
Table 1: Representative Molecular Docking Results for Berberine Derivatives
| Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Software Used |
|---|---|---|---|---|
| E. coli FtsZ | ZINC000524729297 | -8.73 | - | AutoDock Vina |
| c-myc G-quadruplex | Berberine Derivative | -8.11 | - | Glide |
| Topoisomerase-II | Acridine Derivative 1k | -8.06 | - | Glide |
This table is illustrative and compiles data from studies on various berberine derivatives to demonstrate typical docking results. nih.govijper.orgnih.govdergipark.org.tr The specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility of this compound, the stability of its complex with a biological target, and the role of solvent molecules in the interaction. mpg.deepfl.ch
MD simulations, often running for hundreds of nanoseconds, are used to validate docking results and provide a more accurate assessment of binding stability. nih.gov For example, a 500 ns MD simulation was used to validate the docking of berberine analogues to the FtsZ protein, confirming the stability of the predicted binding modes. nih.gov These simulations track key metrics like the root-mean-square deviation (RMSD) of the ligand and protein to assess conformational stability. A stable RMSD over the simulation time suggests a stable binding complex.
Furthermore, MD simulations can elucidate the dynamic behavior crucial for function. researchgate.net They can show how this compound might induce conformational changes in its target protein upon binding or how its own structure adapts to the binding pocket. researchgate.netschrodinger.com This information is vital for understanding the mechanism of action and for designing derivatives with enhanced activity.
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules like this compound. rsc.orgresearchgate.net Methods such as Density Functional Theory (DFT) can provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's chemical behavior. peerj.com
Key properties calculated using QC methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. ethz.ch
These calculations are not only for isolated molecules. They can be used to study reaction mechanisms, predict transition state energies, and thereby understand the potential metabolic pathways or chemical reactions this compound might undergo. rsc.org By combining QC calculations with molecular mechanics in QM/MM methods, researchers can model reactions within the complex environment of an enzyme's active site, providing a high level of accuracy. peerj.com Machine learning approaches are also emerging to enhance the accuracy of these calculations, bridging the gap between computationally expensive high-level ab initio methods and more accessible DFT calculations. nih.gov
Table 2: Illustrative Quantum Chemical Properties
| Property | Description | Typical Application for this compound |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Predicts chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for non-covalent interactions and potential reactions. |
| Mulliken/NBO Charges | Assigns partial charges to individual atoms. | Helps in understanding intermolecular interactions like hydrogen bonding. |
This table outlines the types of insights that can be gained from quantum chemical calculations.
Virtual Screening Methodologies for the Discovery of Novel this compound Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sourceforge.io The this compound structure can serve as a scaffold or starting point for such a screening campaign. Methodologies include both ligand-based and structure-based approaches.
In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity or docking score. nih.gov This approach was used to screen over 26,000 natural alkaloids and berberine analogues against DNA G-quadruplex structures, leading to the identification of several promising hits. nih.gov
Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the known active ligand, such as this compound, as a template. Methods like pharmacophore modeling identify the key chemical features required for activity (e.g., aromatic rings, hydrogen bond donors/acceptors) and use this model to search for other molecules that share these features. researchgate.net These high-throughput methods allow for the rapid and cost-effective identification of novel compounds with potentially similar or improved biological activity, expanding the chemical space around the original this compound scaffold. nih.govresearchgate.net
Free Energy Perturbation and Binding Energy Calculations
To obtain more accurate predictions of binding affinity than those from docking alone, more rigorous computational methods like free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding from MD simulation trajectories. nih.gov
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. ambermd.orgwalshmedicalmedia.com The calculation involves taking snapshots from an MD simulation of the ligand-receptor complex and calculating the energies for the complex, the free receptor, and the free ligand. The difference provides an estimate of the binding free energy (ΔG_bind). ambermd.org
For example, MM/GBSA calculations were used to filter hits from a virtual screen of berberine derivatives against c-myc G-quadruplex DNA, with a cutoff value of <-45.42 kcal/mol being used to select the most promising compounds. nih.gov While computationally more demanding than docking, MM/PBSA and MM/GBSA provide a better balance between accuracy and computational cost compared to very rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI). rsc.org These calculations are crucial for refining lead compounds and providing a quantitative prediction of their potency. pkusz.edu.cn
Advanced Analytical and Spectroscopic Research Methodologies for Acetoneberberine
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)
Chromatographic methods are indispensable for separating acetoneberberine from reaction mixtures, byproducts, or its parent compound, berberine (B55584), as well as for quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques employed for these purposes. certara.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ionsource.com For a molecule like this compound, reverse-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, usually water and an organic modifier like acetonitrile (B52724) or methanol. ionsource.com
Compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. ionsource.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. ionsource.com While specific HPLC methods for this compound are not extensively detailed in the literature, protocols for its parent compound, berberine, are well-established and provide a strong basis for method development. researchgate.net Quantification is achieved using a detector, such as a UV-Vis detector, by comparing the peak area of the analyte to that of a known concentration standard. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. certara.comchemyx.com This technique is particularly powerful for analyzing complex mixtures and for quantifying compounds at very low concentrations. researchgate.net After separation on the LC column, the eluent is directed to an ion source (e.g., electrospray ionization - ESI), which generates gas-phase ions of the analyte. These ions are then guided into the mass spectrometer.
In the tandem MS (or MS/MS) setup, the first mass analyzer selects the precursor ion (the ionized this compound molecule). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides exceptional specificity and reduces background noise, leading to highly accurate quantification. certara.com The use of acetone (B3395972) as a mobile phase component in LC/MS has also been assessed as a viable alternative to acetonitrile for the analysis of certain compounds. nih.gov
| Parameter | HPLC | LC-MS/MS |
|---|---|---|
| Column | Reverse Phase (e.g., C18, 5 µm particle size) | Reverse Phase (e.g., C18, sub-2 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient |
| Detector | UV-Vis (Diode Array Detector) | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) |
Spectroscopic Characterization for Structural Elucidation and Conformation Analysis (e.g., NMR, Mass Spectrometry, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. numberanalytics.comphdcentre.com Both ¹H NMR and ¹³C NMR are used to characterize this compound. doi.org
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts, integration values, and splitting patterns of the proton signals are used to piece together the molecular framework.
¹³C NMR provides information on the carbon skeleton. The number of signals indicates the number of unique carbon atoms, and their chemical shifts indicate their chemical environment (e.g., aromatic, aliphatic, carbonyl). phdcentre.com For this compound, NMR spectra confirm the addition of the acetone moiety to the berberine scaffold. doi.org
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wisc.edu For this compound, high-resolution mass spectrometry (HRMS), often using ESI, is employed to determine the exact molecular weight. This allows for the calculation of the molecular formula with high accuracy, confirming the compound's elemental composition. doi.org Fragmentation patterns observed in the mass spectrum can also provide structural information. wisc.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.com It works on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies. The IR spectrum of this compound would show characteristic absorption bands for C=O stretching from the ketone group, C-O stretching from the methoxy (B1213986) and benzodioxolo groups, and C=C stretching from the aromatic rings, confirming the presence of these key structural features. doi.orgwisc.edu
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | Signals in aromatic, methoxy, and aliphatic regions | Confirms the protoberberine skeleton and the attached acetone group | doi.org |
| ¹³C NMR | Signals corresponding to aromatic, methoxy, and carbonyl carbons | Confirms the carbon framework and the ketone functional group | doi.org |
| Mass Spectrometry (ESI-MS) | Precise mass-to-charge ratio (m/z) corresponding to [M+H]⁺ | Confirms the molecular formula C₂₃H₂₃NO₅ | doi.org |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (e.g., ~1715 cm⁻¹ for C=O) | Identifies key functional groups, particularly the ketone | doi.orgwisc.edu |
Biophysical Methods for Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Fluorescence Spectroscopy)
To understand the potential biological activity of this compound, it is essential to study its interactions with macromolecular targets such as proteins and nucleic acids. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. malvernpanalytical.com
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for monitoring molecular interactions. labmanager.com In a typical SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a gold sensor surface, while the other molecule (the analyte, e.g., this compound) is flowed over the surface in a solution. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kₐ) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. labmanager.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. journalofappliedbioanalysis.com It directly measures the heat released or absorbed when two molecules interact. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing a solution of the macromolecule. The resulting heat change is measured after each injection. The data can be analyzed to determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comlabmanager.comjournalofappliedbioanalysis.com
Fluorescence Spectroscopy: Fluorescence spectroscopy can be used to study binding events if the interaction causes a change in the fluorescence properties of either the macromolecule (e.g., intrinsic tryptophan fluorescence in a protein) or a fluorescently labeled ligand. Binding can lead to fluorescence quenching or enhancement, or a shift in the emission maximum. By titrating the ligand and monitoring the change in fluorescence, one can determine the binding affinity and stoichiometry. This technique is highly sensitive but may require labeling if no intrinsic fluorescence changes occur. malvernpanalytical.com
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface | kₐ, k_d, K_D | Real-time, label-free, provides kinetic data | Requires immobilization, potential surface artifacts |
| Isothermal Titration Calorimetry (ITC) | Measures heat change during binding in solution | K_D, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution, provides full thermodynamic profile | Requires larger sample quantities, lower throughput |
| Fluorescence Spectroscopy | Change in fluorescence properties upon binding | K_D, Stoichiometry (n) | High sensitivity, small sample requirement | Often requires fluorescent label, potential for artifacts |
Advanced Microscopy Techniques for Subcellular Localization Studies
Determining where a compound accumulates within a cell is critical for understanding its mechanism of action. Advanced microscopy techniques, particularly super-resolution microscopy, can visualize the subcellular localization of molecules with nanoscale precision. uib.no
Single-Molecule Localization Microscopy (SMLM): SMLM encompasses techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM), which bypass the diffraction limit of light microscopy. uib.nobruker.com These methods rely on the principle of sequentially activating and localizing individual fluorescent molecules. By fitting the image of each single molecule to a point-spread function, its center can be determined with a precision of ~20-50 nm. uib.no A final super-resolution image is then constructed from the coordinates of thousands of localized molecules.
To apply SMLM to this compound, the compound would likely need to be conjugated to a photoactivatable or photoswitchable fluorophore. Alternatively, if this compound interacts with a specific cellular structure, that structure could be labeled and its colocalization with the compound investigated. Such studies could reveal, for example, whether this compound preferentially accumulates in the mitochondria, nucleus, or plasma membrane, providing crucial clues about its biological targets. nih.govplos.org Advanced techniques like lattice light-sheet fluorescence microscopy (LSFM) could also be employed for long-term imaging in living cells with reduced phototoxicity, allowing for dynamic tracking of the compound's distribution. frontiersin.org These high-resolution imaging studies are essential for linking a compound's molecular interactions to its ultimate effect on cellular function and architecture.
Emerging Research Avenues and Future Perspectives for Acetoneberberine Studies
Development of Sophisticated In Vitro Models for Complex Biological Systems
Future research on Acetoneberberine would necessitate the development of advanced in vitro models to simulate complex biological environments. This could involve three-dimensional (3D) cell cultures, organ-on-a-chip technology, and co-culture systems to better mimic the intricate interactions within human tissues. Such models would be instrumental in elucidating the compound's cellular and molecular effects in a more physiologically relevant context than traditional two-dimensional cell cultures.
Integration of this compound Research with Systems Biology and Network Pharmacology
A systems biology approach, which involves the computational and mathematical modeling of complex biological systems, could provide a holistic understanding of this compound's interactions within the body. wikipedia.org By integrating genomic, proteomic, and metabolomic data, researchers could construct comprehensive models of the biological networks influenced by the compound.
Network pharmacology, a discipline that evaluates the interactions between drugs, targets, and diseases, would be a key component of this approach. scienceopen.com This methodology could help identify the multiple targets of this compound and understand its effects on entire biological pathways rather than single molecules, a concept consistent with the principles of traditional Chinese medicine from which many natural compounds are derived. scienceopen.com The use of network pharmacology could elucidate the multitarget mechanisms of action, as has been done for related compounds like Berberine (B55584) in the context of various diseases. scienceopen.comtmrjournals.comresearchgate.netnih.govnih.gov
Rational Design Principles for Enhancing Selectivity and Specificity of this compound Analogs
Should initial studies reveal promising biological activity, the rational design of this compound analogs could become a significant area of research. This would involve modifying the chemical structure of this compound to enhance its selectivity and specificity for particular biological targets. Techniques such as computational modeling and structure-activity relationship (SAR) studies would be crucial in designing novel derivatives with improved therapeutic profiles and reduced off-target effects. The goal would be to optimize the compound's efficacy while minimizing potential side effects.
Exploration of Novel Mechanistic Paradigms Beyond Established Pathways
Future research should not be limited to known biological pathways. It would be essential to explore novel mechanistic paradigms to uncover unique modes of action for this compound. This could involve investigating its effects on non-coding RNAs, epigenetic modifications, and the gut microbiome, all of which are increasingly recognized as critical players in health and disease. Uncovering such novel mechanisms could open up new therapeutic avenues and provide a deeper understanding of the compound's biological effects.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Acetoneberberine’s pharmacological mechanisms?
- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In in vitro models (P), how does this compound (I) compare to berberine derivatives (C) in inhibiting pro-inflammatory cytokines (O) over a 24-hour period (T)?” This ensures specificity and alignment with measurable outcomes . Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s practicality and significance .
Q. What methodologies are recommended for conducting a systematic literature review on this compound?
- Begin with a structured search strategy across databases like PubMed, Scopus, and Web of Science using Boolean operators (e.g., “this compound AND (pharmacokinetics OR bioactivity)”). Prioritize primary sources (peer-reviewed articles, preprints) over reviews to avoid bias. Use tools like PRISMA flow diagrams to document screening processes and inclusion/exclusion criteria . Critical appraisal tools (e.g., GRADE) can assess evidence quality, focusing on studies with robust experimental designs (e.g., controlled trials, dose-response analyses) .
Q. What experimental design considerations are critical for initial studies on this compound?
- Ensure reproducibility by detailing solvent systems, pH conditions, and temperature controls in protocols . Include positive controls (e.g., known bioactive analogs) and negative controls (vehicle-only groups) to validate assay specificity. For in vivo studies, adhere to ARRIVE guidelines for animal research transparency, specifying sample sizes, randomization, and blinding methods . Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Conduct meta-analyses to identify heterogeneity sources (e.g., variations in cell lines, assay endpoints). For instance, conflicting IC50 values may arise from differences in mitochondrial activity assays (MTT vs. resazurin). Use subgroup analyses or sensitivity testing to isolate confounding variables . Replicate key studies under standardized conditions, employing orthogonal validation methods (e.g., SPR for binding affinity alongside cellular assays) .
Q. What advanced strategies can optimize this compound’s bioavailability in preclinical models?
- Leverage nanocarrier systems (liposomes, polymeric nanoparticles) to enhance solubility and intestinal absorption, as demonstrated in berberine studies . Validate formulations using in vitro Caco-2 cell monolayers for permeability and in vivo pharmacokinetic profiling (AUC, Cmax). Consider prodrug design to improve metabolic stability, guided by structure-activity relationship (SAR) data .
Q. How can reproducibility challenges in this compound synthesis be mitigated?
- Document synthetic protocols with step-by-step granularity , including reaction monitoring (TLC/HPLC), purification methods (column chromatography gradients), and spectroscopic validation (1H/13C NMR, HRMS) . Share raw data (e.g., NMR spectra) in supplementary materials and deposit synthetic intermediates in public repositories like PubChem. Collaborate with third-party labs for independent replication .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships of this compound?
- Employ mixed-effects models or four-parameter logistic regression (e.g., Hill equation) to model sigmoidal responses. For multi-omic datasets (transcriptomics/metabolomics), apply dimensionality reduction (PCA, t-SNE) followed by pathway enrichment analysis (GSEA, KEGG) to identify mechanistic networks . Use Bayesian statistics to quantify uncertainty in EC50 estimates .
Q. How can researchers validate this compound’s molecular targets using omics technologies?
- Combine CRISPR-Cas9 screening with transcriptomic profiling (RNA-seq) to identify gene knockouts that abolish this compound’s effects. For protein target identification, use thermal proteome profiling (TPP) or affinity-based pulldown coupled with LC-MS/MS. Cross-validate findings with molecular docking simulations (AutoDock Vina) and SPR-based binding assays .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., temporality, biological gradient) to assess causality in observed effects .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (IACUC) and include ethical approval statements in manuscripts .
- Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
